molecular formula C19H31N5O2 B2607815 2-[4-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperazin-1-yl]-N-prop-2-enylacetamide CAS No. 1087811-04-8

2-[4-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperazin-1-yl]-N-prop-2-enylacetamide

Cat. No.: B2607815
CAS No.: 1087811-04-8
M. Wt: 361.49
InChI Key: BECGHODVPRFVNL-UHFFFAOYSA-N
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Description

2-[4-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperazin-1-yl]-N-prop-2-enylacetamide is a useful research compound. Its molecular formula is C19H31N5O2 and its molecular weight is 361.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Development

  • Ketamine Derivatives Synthesis

    Research has focused on synthesizing new derivatives of Ketamine, which is structurally similar to the queried compound, utilizing Mannich reactions. These derivatives, including 2-(2-chlorophenyl)-6-[(diethyl amino) methyl]-2-(methylamino) cyclohexanone and others, have shown potential for therapeutic purposes. The derivatives were confirmed via NMR spectroscopy, indicating the possibility of developing new clinical therapeutics from these compounds (Masaud et al., 2022).

  • Melanocortin Receptor Ligands

    Piperazine analogues of the melanocortin 4 receptor (MC4R) specific small-molecule agonist "THIQ" were synthesized, showing selectivity for MC4R with submicromolar affinities. These findings indicate the relevance of piperazine derivatives in designing receptor-specific ligands (Mutulis et al., 2004).

  • Anti-HIV Activity

    New 5-substituted Piperazinyl-4-nitroimidazole derivatives demonstrated in vitro anti-HIV activity, highlighting the potential of such compounds in developing non-nucleoside reverse transcriptase inhibitors (Al-Masoudi et al., 2007).

Potential Therapeutic Applications

  • Platelet Activating Factor and Histamine Antagonists

    A series of N-acyl-4-(5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin- 11-ylidene)piperazines were identified as dual antagonists of PAF and histamine, suggesting their use in treating conditions involving these pathways (Piwinski et al., 1998).

  • ACAT-1 Inhibitor Development

    Research into 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604) has identified it as a potent inhibitor of ACAT-1, with significant selectivity over ACAT-2. This discovery supports its potential for treating diseases related to ACAT-1 overexpression (Shibuya et al., 2018).

Properties

IUPAC Name

2-[4-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperazin-1-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N5O2/c1-2-9-21-17(25)14-23-10-12-24(13-11-23)15-18(26)22-19(16-20)7-5-3-4-6-8-19/h2H,1,3-15H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECGHODVPRFVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN1CCN(CC1)CC(=O)NC2(CCCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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